molecular formula C8H9Br2N B12984178 1-(2,5-Dibromophenyl)ethanamine CAS No. 634149-48-7

1-(2,5-Dibromophenyl)ethanamine

Cat. No.: B12984178
CAS No.: 634149-48-7
M. Wt: 278.97 g/mol
InChI Key: VWIJODSEAQBYNY-UHFFFAOYSA-N
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Description

1-(2,5-Dibromophenyl)ethanamine is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

The synthesis of 1-(2,5-Dibromophenyl)ethanamine typically involves the bromination of phenyl ethanamine. One common method includes the reaction of phenyl ethanamine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the dibrominated product .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, concentration, and reaction time, to achieve the desired product efficiently .

Chemical Reactions Analysis

1-(2,5-Dibromophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2,5-Dibromophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its dibrominated structure makes it a versatile intermediate for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its structure-activity relationship is of particular interest in medicinal chemistry.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,5-Dibromophenyl)ethanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-(2,5-Dibromophenyl)ethanamine can be compared with other similar compounds, such as:

Properties

CAS No.

634149-48-7

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

1-(2,5-dibromophenyl)ethanamine

InChI

InChI=1S/C8H9Br2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3

InChI Key

VWIJODSEAQBYNY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)Br)N

Origin of Product

United States

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